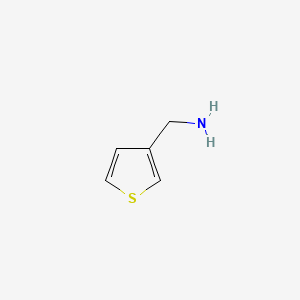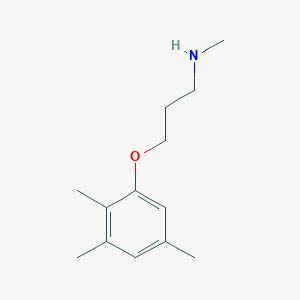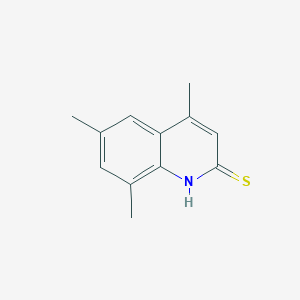
3-Thienylmethylamine
説明
3-Thienylmethylamine is an organic compound with the chemical formula C5H7NS . It is a colorless liquid with a special sulfur ether odor . It has strong volatility at room temperature, soluble in common organic solvents, and low solubility in water .
Synthesis Analysis
3-Thienylmethylamine can be prepared by different synthetic methods. One commonly used method is the reaction of thiophene with methylamine under basic conditions to form 3-Thienylmethylamine .Molecular Structure Analysis
The molecular formula of 3-Thienylmethylamine is C5H7NS . The average mass is 113.181 Da .Physical And Chemical Properties Analysis
3-Thienylmethylamine has a molar mass of 113.18 and a density of 1.130 . It has a boiling point of 102°C (15 mmHg) and a flash point of 70.5°C . It is slightly soluble in water .科学的研究の応用
Proteomics Research
3-Thienylmethylamine is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the analysis of protein structure, interactions, and modifications.
Organic Synthesis
As an organic compound, 3-Thienylmethylamine serves as a building block in organic synthesis . It can be used to construct more complex organic molecules for various applications, including the development of new drugs and materials.
Pharmaceutical Applications
3-Thienylmethylamine is a key intermediate in the synthesis of certain pharmaceuticals . For instance, it is used in the production of the diuretic drug azosemide and the anthelmintic drug chlorphenesin carbamate .
Anticancer Research
Some researchers are exploring the use of 3-Thienylmethylamine in anticancer drug research . The compound could potentially enhance the antitumor activity of certain drugs .
Nanomaterials Research
3-Thienylmethylamine has applications in the research of nanomaterials . Its chemical properties could be useful in the synthesis or modification of nanoscale materials, which have numerous potential applications in electronics, medicine, and other fields.
Agrochemical Research
In the field of agrochemicals, 3-Thienylmethylamine is used in the research of herbicides . The compound could potentially be used to develop new weed control products.
Safety and Hazards
特性
IUPAC Name |
thiophen-3-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NS/c6-3-5-1-2-7-4-5/h1-2,4H,3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDAKCCDHRNMDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50950445 | |
| Record name | 1-(Thiophen-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50950445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Thienylmethylamine | |
CAS RN |
27757-86-4 | |
| Record name | 3-Thiophenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27757-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Thiophen-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50950445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Aminomethyl)thiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3-thienylmethylamine interact with Cytochrome c peroxidase (CCP)?
A1: While the abstract provided doesn't delve into the specifics of the interaction, the title itself suggests that 3-thienylmethylamine forms a complex with CCP []. This likely occurs through non-covalent interactions like hydrogen bonding, Van der Waals forces, or pi-stacking interactions with the enzyme's active site or surrounding residues. Further research into the complete study is needed to elucidate the exact binding mode and affinity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-imino-10-methyl-N-[2-(4-morpholinyl)ethyl]-5-oxo-1-(3-pyridinylmethyl)-3-dipyrido[3,4-c:1',2'-f]pyrimidinecarboxamide](/img/structure/B1224994.png)
![{5-[3-(2,4-Dichloro-benzyloxy)-benzylidene]-4-oxo-2-thioxo-thiazolidin-3-yl}-acetic acid](/img/structure/B1224996.png)
![7-Methoxy-2-[4-[(2-methylphenyl)-oxomethyl]-1-piperazinyl]-3-quinolinecarbonitrile](/img/structure/B1224997.png)
![3-[(Dimethylamino)methyl]-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B1225001.png)
![N'-[3-(1,3-benzodioxol-5-yl)-2-propen-1-ylidene]-5-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B1225003.png)
![2-[(6-amino-3,5-dicyano-4-thiophen-2-yl-2-pyridinyl)thio]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B1225004.png)
![6-[1-oxo-2-[[4-(phenylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]thio]ethyl]-4H-1,4-benzoxazin-3-one](/img/structure/B1225006.png)
![N-[(Z)-3-[3-(dimethylamino)propylamino]-1-[5-(3-nitrophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B1225007.png)

![2-(2-chlorophenyl)-N-[4-[(3,4-dimethyl-5-isoxazolyl)sulfamoyl]phenyl]-4-quinolinecarboxamide](/img/structure/B1225011.png)

![[4-(4-bromo-2-chlorophenyl)sulfonyl-1-piperazinyl]-(2-sulfanylidene-1H-pyridin-3-yl)methanone](/img/structure/B1225014.png)
![N-{[2-(3-chloro-4-fluorophenyl)hydrazino]carbonyl}-3,5-bis(methylthio)isothiazole-4-carboxamide](/img/structure/B1225015.png)
